molecular formula C16H20N2O2 B2559146 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 942005-61-0

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2559146
CAS No.: 942005-61-0
M. Wt: 272.348
InChI Key: NHQHMSFEIHESDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound that features a cyclopropane ring, a tetrahydroquinoline moiety, and a propanamide group

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of its interactions with proteins and nucleic acids.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction, where the amine group of the tetrahydroquinoline core reacts with a propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the cyclopropane ring, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropane ring and tetrahydroquinoline moiety play crucial roles in binding affinity and specificity, while the propanamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide
  • N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]propanamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-phenylphenyl)acetamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring adds strain and reactivity, while the tetrahydroquinoline moiety provides aromaticity and potential for π-π interactions. The propanamide group enhances solubility and facilitates interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials, drugs, and industrial applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-13-7-8-14-12(10-13)4-3-9-18(14)16(20)11-5-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQHMSFEIHESDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.